N'-[(Z)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE
Description
N'-[(Z)-[4-(Methylsulfanyl)phenyl]methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative featuring a pyrazine-2-carbohydrazide core and a Z-configured methylidene group linked to a 4-(methylsulfanyl)phenyl substituent. This compound is synthesized via the condensation of pyrazine-2-carbohydrazide with 4-(methylsulfanyl)benzaldehyde under acidic conditions, typically using acetic acid in ethanol or methanol . Structural confirmation is achieved through spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Properties
IUPAC Name |
N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-19-11-4-2-10(3-5-11)8-16-17-13(18)12-9-14-6-7-15-12/h2-9H,1H3,(H,17,18)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZNCNZLCKYXHY-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with pyrazine-2-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding hydrazine derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
N’-[(Z)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(Z)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to the modulation of enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared with analogs differing in substituents on the phenyl ring, heterocyclic cores, or hydrazide/hydrazone configurations (Table 1).
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Phenyl Substituent | Unique Features | Biological Implications |
|---|---|---|---|---|
| N'-[(Z)-[4-(Methylsulfanyl)phenyl]methylidene]pyrazine-2-carbohydrazide | Pyrazine | 4-SCH₃ | Thioether group enhances lipophilicity and potential sulfur-mediated interactions | Antimicrobial, anticancer |
| N'-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide () | Pyrazine | 4-OBz, 3-OCH₃ | Benzyloxy and methoxy groups increase steric bulk and electron donation | Improved membrane permeability |
| N'-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide () | Pyrazine | 3,4-(OCH₃)₂ | Dual methoxy groups enhance electron density | Antioxidant, enzyme inhibition |
| N'-{(Z)-[4-(Dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide () | Pyridine | 4-N(CH₃)₂ | Strong electron-donating dimethylamino group | Enhanced receptor binding, CNS activity |
| N’-[(1Z)-Hexylidene]-2-(4-nitrophenyl)acetohydrazide () | Acetohydrazide | 4-NO₂ | Nitro group confers electron-withdrawing effects | Anticancer, high reactivity |
| 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-...]propanehydrazide () | Benzothiazole | Bromo-pyrazole | Benzothiazole and bromo-pyrazole moieties | Antifungal, catalytic applications |
Electronic and Steric Effects
- Methylsulfanyl (SCH₃) vs.
- Nitro (NO₂) vs. Methylsulfanyl: NO₂ is electron-withdrawing, increasing oxidative stress in biological systems, whereas SCH₃ may stabilize free radicals .
- Dimethylamino (N(CH₃)₂): Strong electron donation enhances binding to negatively charged enzyme pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
